1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine
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Overview
Description
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine is a compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and an ethanamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromoacetophenone under basic conditions to form the intermediate 1-(4-bromo-phenyl)-3,5-dimethyl-1H-pyrazole. This intermediate is then subjected to nucleophilic substitution with ethanamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: A structurally similar compound with different functional groups.
1-(4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone: Another related compound with a ketone group instead of an amine.
Uniqueness
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an ethanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17N3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C13H17N3/c1-9-8-10(2)16(15-9)13-6-4-12(5-7-13)11(3)14/h4-8,11H,14H2,1-3H3 |
InChI Key |
ZNGYUSHPBQKISP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(C)N)C |
Origin of Product |
United States |
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